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Compound of Interest

Compound Name: Louisianin A

Cat. No.: B1246498 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for

Louisianin A, a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells. The

information presented herein is intended for researchers, scientists, and drug development

professionals engaged in the study and application of this compound. All data is meticulously

compiled from the primary literature detailing its isolation and structural elucidation.

Introduction to Louisianin A
Louisianin A is a natural product isolated from the fermentation broth of Streptomyces sp. WK-

4028. Its structure has been determined through extensive spectroscopic analysis and

confirmed by X-ray crystallography. The molecule possesses a unique pyrindine skeleton, and

its chemical formula is C₁₁H₁₁NO₂. The IUPAC name for Louisianin A is 4-prop-2-enyl-6,7-

dihydro-2H-cyclopenta[c]pyridine-1,5-dione.

Mass Spectrometry (MS) Data
High-resolution mass spectrometry was crucial in determining the molecular formula of

Louisianin A.

Ionization Mode m/z (Observed) m/z (Calculated) Formula

HR-EI-MS 189.0789 189.0790 C₁₁H₁₁NO₂
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Infrared (IR) Spectroscopy Data
The infrared spectrum of Louisianin A provides key information about its functional groups.

The presence of characteristic absorption bands confirms the structural features of the

molecule.

Wavenumber (cm⁻¹) Assignment

3400 N-H stretching

1680 C=O stretching (α,β-unsaturated ketone)

1640 C=C stretching

1580 C=O stretching (amide)

Nuclear Magnetic Resonance (NMR) Spectroscopy
Data
The one-dimensional and two-dimensional NMR spectra of Louisianin A were instrumental in

elucidating its detailed chemical structure. The assignments for both ¹H and ¹³C NMR are

provided below.

¹H NMR (500 MHz, CDCl₃)
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Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)
Assignment

2.54 t 7.5 H-7

2.98 t 7.5 H-6

3.48 d 6.5 H-1'

5.15 d 17.0 H-3'a

5.18 d 10.0 H-3'b

5.95 m H-2'

6.40 s H-3

8.55 br s N-H

¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) Assignment

24.5 C-7

34.0 C-6

38.8 C-1'

116.8 C-3'

120.5 C-4a

121.3 C-3

134.7 C-2'

141.2 C-4

149.8 C-7a

164.8 C-1

195.2 C-5
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Experimental Protocols
The following are the methodologies employed for the acquisition of the spectroscopic data.

Mass Spectrometry
High-resolution electron ionization mass spectra (HR-EI-MS) were recorded on a JEOL JMS-

DX303 mass spectrometer.

Infrared Spectroscopy
Infrared (IR) spectra were measured using a JASCO FT/IR-5300 spectrophotometer.

Nuclear Magnetic Resonance Spectroscopy
¹H and ¹³C NMR spectra were obtained on a Bruker AM-500 spectrometer. Chemical shifts are

reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as an internal

standard.

Spectroscopic Analysis Workflow
The logical flow of the spectroscopic analysis to determine the structure of Louisianin A is

depicted in the following diagram.

Mass Spectrometry Infrared Spectroscopy NMR Spectroscopy
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic elucidation of Louisianin A.

To cite this document: BenchChem. [Spectroscopic Profile of Louisianin A: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1246498#spectroscopic-data-of-louisianin-a-nmr-ms-
ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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